An In-Depth Technical Guide to 3-Hydroxy Loratadine: Structure, Properties, and Analytical Significance
An In-Depth Technical Guide to 3-Hydroxy Loratadine: Structure, Properties, and Analytical Significance
This guide provides a detailed technical overview of 3-Hydroxy Loratadine, a critical molecule for professionals in pharmaceutical research, development, and quality control. Moving beyond a simple data sheet, this document contextualizes the scientific relevance of 3-Hydroxy Loratadine, focusing on its chemical properties, its place within the metabolic landscape of its parent compound, and its crucial role as a pharmaceutical impurity.
Introduction: Defining the Role of 3-Hydroxy Loratadine
3-Hydroxy Loratadine (CAS 183483-15-0) is a hydroxylated derivative of the second-generation antihistamine, Loratadine.[1][2] While the metabolism of Loratadine is extensive, its primary pathway involves a rapid, first-pass conversion to its major active metabolite, Desloratadine (descarboethoxyloratadine).[2][3] It is Desloratadine that is subsequently hydroxylated to form compounds such as 3-Hydroxydesloratadine.[4]
Based on the current body of scientific literature, 3-Hydroxy Loratadine—which retains the ethyl carboxylate group—is not considered a major or pharmacologically significant human metabolite of Loratadine. Instead, its primary relevance stems from its classification as a process-related impurity that can arise during the synthesis of the Loratadine active pharmaceutical ingredient (API).[][6] As such, its characterization and analytical monitoring are paramount for ensuring the purity, safety, and regulatory compliance of Loratadine products. This guide is structured to provide the necessary technical detail for scientists focused on these critical aspects.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any pharmaceutical compound is a thorough characterization of its chemical identity and physical properties. 3-Hydroxy Loratadine is a complex tricyclic molecule whose structure directly influences its behavior in both chemical and biological systems.
Chemical Structure:
-
IUPAC Name: ethyl 4-(13-chloro-6-hydroxy-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate[1]
-
SMILES: CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC1[1][3]
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InChI: InChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3[1][3]
The structure features the core tricyclic benzo[2][4]cyclohepta[1,2-b]pyridine system of Loratadine, with the key addition of a hydroxyl group on the pyridine ring and the retention of the N-ethoxycarbonyl group on the piperidine moiety.
Physicochemical Data Summary:
| Property | Value | Source(s) |
| CAS Number | 183483-15-0 | [1][4][6] |
| Molecular Formula | C₂₂H₂₃ClN₂O₃ | [1][2][3] |
| Molecular Weight | 398.88 g/mol | [2][6][7] |
| Appearance | Pale Beige to Brown Solid | [7] |
| Melting Point | 138-152 °C | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
| Storage Conditions | -20°C Freezer | [7] |
This data provides the fundamental identifiers and handling information essential for laboratory work, from preparing analytical standards to designing synthetic schemes.
Metabolic and Pharmacological Context: Loratadine and its Primary Active Metabolite
To appreciate the role of 3-Hydroxy Loratadine as an impurity, one must first understand the established metabolic fate of the parent drug, Loratadine. The causality behind focusing on Desloratadine is that it, not Loratadine, is largely responsible for the clinical antihistaminergic effects.
Loratadine is effectively a prodrug that undergoes extensive and rapid first-pass metabolism in the liver.[2] This biotransformation is primarily mediated by the cytochrome P450 enzyme system, specifically isoforms CYP3A4 and CYP2D6 .[3][4] The principal metabolic reaction is a dealkoxylation at the piperidine nitrogen, removing the ethyl carboxylate group to yield Desloratadine . This metabolite is itself a potent and selective peripheral H1-receptor antagonist with a longer half-life than the parent compound, contributing significantly to the overall therapeutic effect.[2][4]
The primary mechanism of action for Loratadine's therapeutic effect is the competitive and inverse agonism of the histamine H1 receptor by its active metabolite, Desloratadine. Binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), which triggers downstream signaling cascades resulting in allergic symptoms like increased vascular permeability and smooth muscle contraction. Desloratadine stabilizes the inactive conformation of the H1 receptor, preventing this cascade.[4]
Analytical Methodology for Impurity Profiling
The core function of 3-Hydroxy Loratadine in a research and development setting is as a reference standard for analytical method development, validation, and routine quality control.[6] Regulatory guidelines require that impurities in an API be identified, quantified, and controlled. High-Performance Liquid Chromatography (HPLC), typically coupled with UV or mass spectrometry detection, is the gold standard for this purpose.[8]
The objective of the analytical method is to achieve sufficient resolution between the main Loratadine peak and the peaks of all potential impurities, including 3-Hydroxy Loratadine, to allow for accurate quantitation at levels often below 0.1%.[8]
Protocol: Representative HPLC Method for Impurity Profiling
This protocol is a representative method based on typical conditions used for the analysis of Loratadine and its related substances.[9] It serves as a validated starting point for method development in a new laboratory.
1. Instrumentation and Columns:
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HPLC system with a quaternary pump, autosampler, and UV or Diode Array Detector (DAD). An Agilent 1200 series or equivalent is suitable.[9]
-
Column: A reverse-phase C18 column (e.g., XDB-C18, 4.6 x 150 mm, 5 µm particle size) is a robust choice for resolving Loratadine and its structurally similar impurities.[9]
2. Reagents and Mobile Phase Preparation:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Phosphate Monobasic (or similar buffer salt)
-
Deionized Water
-
Mobile Phase A: 10 mM Sodium Phosphate buffer in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution: A common isocratic mixture is a ratio of Methanol to aqueous buffer (e.g., 55:45 v/v).[9] Gradient elution may be required to resolve all impurities and can be optimized by varying the ratio of Mobile Phase A to B over the run time.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 3-Hydroxy Loratadine reference standard in a suitable diluent (e.g., Methanol or Acetonitrile/Water mixture) to a known concentration (e.g., 100 µg/mL).
-
Working Standard: Further dilute the stock solution to a concentration relevant to the specification limit (e.g., 0.1% of the API concentration, which might be around 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Loratadine API or finished product in the diluent to a high concentration (e.g., 1 mg/mL).
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[9]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 30 °C for improved reproducibility.
-
Detection Wavelength: Monitor at the UV absorbance maximum of Loratadine and its impurities (typically in the 250-280 nm range). A DAD allows for peak purity analysis.
5. System Suitability and Analysis:
-
Before sample analysis, perform system suitability tests by injecting the working standard. Key parameters to verify include retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates.
-
Inject the sample solution. Identify the 3-Hydroxy Loratadine peak by comparing its retention time to that of the reference standard.
-
Quantify the impurity by comparing the peak area in the sample chromatogram to the peak area of the known concentration standard (external standard method).
Synthesis and Formation Context
While detailed, non-proprietary synthetic routes for the specific isolation of 3-Hydroxy Loratadine are not widely published in academic literature, its existence as a process-related impurity points to its formation during the synthesis of Loratadine.[7][10][11] Its synthesis is available on a custom basis from specialized chemical suppliers.[6]
The formation of such an impurity can typically be attributed to several factors:
-
Impurities in Starting Materials: The synthesis of the complex tricyclic core of Loratadine involves multiple steps. If a hydroxylated precursor is present in one of the starting materials, it can be carried through the synthetic sequence.
-
Side Reactions: Unintended oxidation or hydroxylation of the pyridine ring can occur under certain reaction conditions (e.g., in the presence of specific catalysts or oxidizing agents).
-
Degradation: Although less common for this specific impurity, degradation of the final API under certain stress conditions (light, heat, humidity) can also generate new chemical entities.
Understanding the potential points of formation within the Loratadine manufacturing process is key to implementing control strategies to minimize its presence in the final product.
Conclusion
3-Hydroxy Loratadine serves as an exemplary case study in the field of pharmaceutical sciences. While not a pharmacologically significant metabolite, its identity, properties, and detection are of high importance. For the drug development professional, it represents a critical quality attribute of the Loratadine API that must be rigorously controlled. A comprehensive understanding of its structure, physicochemical characteristics, and the analytical methods for its quantification is not merely an academic exercise; it is a fundamental requirement for ensuring the safety and efficacy of the final medicinal product. This guide provides the foundational technical knowledge for researchers and scientists tasked with this important work.
References
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Tian, L., Li, J., & Wu, K. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29918864, 3-Hydroxy Loratadine. Retrieved January 23, 2026, from [Link].
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Barbas, C., et al. (2001). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1039-1047. [Link]
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